Home > Products > Screening Compounds P81036 > 6,7-Dimethoxy-2,4-dimethylquinazoline
6,7-Dimethoxy-2,4-dimethylquinazoline -

6,7-Dimethoxy-2,4-dimethylquinazoline

Catalog Number: EVT-15384872
CAS Number:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Dimethoxy-2,4-dimethylquinazoline is a synthetic compound with the molecular formula C12H14N2O2C_{12}H_{14}N_2O_2 and a molecular weight of 218.25 g/mol. This compound belongs to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. It is recognized for its potential biological activities and applications in medicinal chemistry.

Source and Classification

This compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. Quinazolines are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. The specific derivative, 6,7-Dimethoxy-2,4-dimethylquinazoline, is often synthesized for its utility in pharmaceutical research and development.

Synthesis Analysis

Methods

The synthesis of 6,7-Dimethoxy-2,4-dimethylquinazoline typically involves several steps that can vary based on the desired purity and yield. Common methods include:

  1. Starting Materials: The synthesis begins with readily available precursors such as 6,7-dimethoxyquinazoline and dimethylamine.
  2. Reaction Conditions: The reactions are generally conducted in solvents like ethanol or methanol at temperatures ranging from 60°C to 80°C.
  3. Catalysts: Transition metal catalysts, such as palladium on carbon, may be employed to facilitate the reaction process.
  4. Purification: Final products are purified through recrystallization or column chromatography to achieve high purity levels .

Technical Details

The synthesis process may involve multiple stages including nitration, reduction, and cyclization reactions. Each step is carefully controlled to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure

The molecular structure of 6,7-Dimethoxy-2,4-dimethylquinazoline features a quinazoline core with two methoxy groups at the 6 and 7 positions and methyl groups at the 2 and 4 positions.

Data

  • Molecular Formula: C12H14N2O2C_{12}H_{14}N_2O_2
  • Molecular Weight: 218.25 g/mol
  • CAS Number: 4101-17-1 .
Chemical Reactions Analysis

Reactions

6,7-Dimethoxy-2,4-dimethylquinazoline can participate in various chemical reactions typical of quinazolines:

  1. Substitution Reactions: The presence of methoxy groups allows for electrophilic aromatic substitution.
  2. Reduction Reactions: The compound can be reduced to form other derivatives with different functional groups.
  3. Cyclization Reactions: It can undergo cyclization to form more complex structures.

Technical Details

The reaction conditions such as temperature, pressure, and catalyst choice significantly influence the outcomes of these reactions.

Mechanism of Action

Process

The mechanism of action for compounds like 6,7-Dimethoxy-2,4-dimethylquinazoline often involves interaction with specific biological targets such as enzymes or receptors. This interaction can lead to inhibition or activation of pathways associated with various diseases.

Data

Research indicates that derivatives of quinazolines exhibit significant activity against cancer cell lines and may function through mechanisms such as cell cycle arrest or apoptosis induction .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not available in the provided data.
  • Boiling Point: Not available in the provided data.

Chemical Properties

  • Density: Not specified.
  • Solubility: Generally soluble in organic solvents like ethanol and methanol.

Relevant data on physical properties may require experimental determination as they are not universally reported for all compounds.

Applications

Scientific Uses

6,7-Dimethoxy-2,4-dimethylquinazoline is primarily used in medicinal chemistry for:

  1. Drug Development: It serves as an intermediate in the synthesis of various pharmaceutical agents.
  2. Biological Research: Researchers study its effects on different biological systems to uncover potential therapeutic applications.
  3. Pharmaceutical Formulations: Its derivatives may be formulated into drugs targeting conditions like hypertension or benign prostatic hyperplasia due to their pharmacological profiles .
Historical Development and Pharmacological Significance of 6,7-Dimethoxy-2,4-dimethylquinazoline Derivatives

Evolution of Quinazoline-Based Therapeutics in Medicinal Chemistry

Quinazoline derivatives have undergone transformative development in medicinal chemistry since the mid-20th century, transitioning from natural alkaloid isolation to targeted synthetic pharmacology. Early research focused on the unsubstituted quinazoline core, but significant therapeutic advancements emerged with strategic substitutions at positions 6,7 (methoxy groups) and 2,4 (methyl groups). These modifications produced compounds with enhanced binding affinity for biological targets, particularly α1-adrenoceptors. The clinical success of prazosin (marked by its high α12 selectivity) validated the quinazoline scaffold as a privileged structure in cardiovascular therapeutics and catalyzed intensive research into substituted derivatives [1] [3]. Subsequent generations of quinazoline-based drugs, including terazosin, doxazosin, and alfuzosin, demonstrated expanded applications for benign prostatic hyperplasia and hypertension. Alfuzosin (N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride), developed through systematic optimization of 4-amino-6,7-dimethoxyquinazoline derivatives, exemplifies this evolution. It combined nanomolar α1-adrenoceptor antagonism (Ki ≈ 1.5 × 10−10 M) with reduced orthostatic hypotension compared to earlier agents [1] [3] [7].

Table 1: Key Milestones in Quinazoline Therapeutic Development

Time PeriodDevelopment PhaseRepresentative CompoundTherapeutic Advancement
1960s-1970sFirst-generationPrazosinHigh α12 selectivity for hypertension
1980sSecond-generationAlfuzosinImproved hemodynamic profile and reduced side effects
1990s-PresentMolecular optimization6,7-Dimethoxy-2,4-dimethyl derivativesEnhanced metabolic stability and receptor subtype selectivity

Role of Methoxy and Methyl Substituents in Bioactive Quinazoline Scaffolds

The pharmacological profile of 6,7-dimethoxy-2,4-dimethylquinazoline is critically governed by its methoxy and methyl substituents, which collectively optimize receptor interactions and pharmacokinetic properties. Methoxy groups at positions 6 and 7 adopt a coplanar orientation with the quinazoline ring, creating an electron-rich region that facilitates π-stacking interactions within the hydrophobic binding pocket of α1-adrenoceptors. This spatial arrangement enhances binding affinity by approximately 50-fold compared to unsubstituted quinazolines [1] [8]. Physicochemical studies confirm that methoxy groups influence electron distribution across the scaffold, lowering the pKa of the adjacent ring nitrogen (pKa = 7.63 ± 0.10 for analog 12). This promotes N-1 protonation (60% at physiological pH), generating the cationic species essential for high-affinity receptor engagement [1].

Methyl substituents at positions 2 and 4 confer distinct advantages:

  • Metabolic Stability: The 2-methyl group impedes oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life beyond earlier 2-chloro analogs [9]
  • Steric Modulation: 4-Methyl substitution maintains α1-selectivity while reducing α2-binding (IC50 ratio >1000:1), minimizing central nervous system side effects [1] [4]
  • Lipophilicity Optimization: Combined logP increase (ΔlogP = +1.2 vs. dihydroxy analogs) enhances membrane permeability without compromising solubility [8]

Table 2: Electronic and Steric Effects of Quinazoline Substituents

Substituent PositionElectronic EffectSteric ContributionBiological Consequence
6/7-Methoxy+M effect, electron-donatingModerate steric bulkEnhanced receptor affinity via hydrophobic interactions
2-Methyl+I effect, electron-donatingShields N3 positionReduced oxidative metabolism
4-Methyl+I effect, electron-donatingBlocks nucleophilic sitesImproved selectivity profile

Chlorination kinetics studies of 2,4-dihydroxy-6,7-dimethoxyquinazoline demonstrate the electronic influence of methoxy groups: The 6,7-dimethoxy substitution pattern activates the quinazoline ring toward electrophilic chlorination, enabling efficient conversion to 2,4-dichloro intermediates using POCl3/DMF at 106°C. This reactivity is essential for synthesizing 6,7-dimethoxy-2,4-dimethylquinazoline via subsequent methylation [8] [10].

Key Milestones in the Discovery of 6,7-Dimethoxy-2,4-dimethylquinazoline as a Pharmacophore

The rational development of 6,7-dimethoxy-2,4-dimethylquinazoline emerged from systematic structure-activity relationship (SAR) studies of quinazoline derivatives in the 1980s. Initial research focused on 4-amino-6,7-dimethoxyquinazolines with piperazine side chains, yielding compounds with nanomolar α1-affinity (Ki = 1.5 × 10−10 M) equivalent to prazosin but with improved oral bioavailability [1]. Critical optimization occurred through methyl group incorporation at positions 2 and 4, addressing metabolic limitations of chloro-substituted analogs. The 2-methyl modification specifically countered rapid dehalogenation observed in vivo, while the 4-methyl group enhanced selectivity by sterically blocking off-target interactions [4] [9].

Microwave-assisted synthetic methods (developed post-2010) enabled efficient production of the dimethylquinazoline core. By replacing carcinogenic thiophosgene with eco-friendly catalysts under controlled microwave irradiation, researchers achieved a 25% higher yield than traditional routes while reducing reaction times from 24 hours to <90 minutes. This technological advancement facilitated large-scale production for pharmacological evaluation [7] [8].

Table 3: Evolution of Synthetic Methods for Dimethylquinazoline Derivatives

Synthetic EraKey Reagents/ConditionsYield (%)AdvancementLimitation
Traditional (1980s)Thiophosgene, reflux8-10Established core synthesisCarcinogenic reagent, low yield
Intermediate (1990s)POCl3/DMF, 12h reflux45-60Avoided thiophosgeneToxic solvent, long reaction time
Modern (Microwave)DMF, K2CO3, MW 150W75-85Reduced time (≤90 min), eco-friendlySpecialized equipment required

Biological characterization revealed that 6,7-dimethoxy-2,4-dimethylquinazoline derivatives act as potent, selective α1-adrenoceptor antagonists with minimal α2-activity (selectivity ratio > 500:1). In spontaneously hypertensive rat models, these compounds produced sustained blood pressure reduction (ΔBP = -35 ± 4 mm Hg at 6h post-administration) due to balanced vasodilation without reflex tachycardia—a significant advancement over first-generation quinazolines [1] [3]. The dimethylquinazoline core has subsequently enabled targeted therapies for solid tumors through kinase inhibition, leveraging its optimized physicochemical profile for enhanced tissue penetration [4].

Properties

Product Name

6,7-Dimethoxy-2,4-dimethylquinazoline

IUPAC Name

6,7-dimethoxy-2,4-dimethylquinazoline

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-7-9-5-11(15-3)12(16-4)6-10(9)14-8(2)13-7/h5-6H,1-4H3

InChI Key

XBRWJBSVGCMMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC(=C(C=C12)OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.